N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
61384-00-7 |
|---|---|
Molecular Formula |
C18H15FN2O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-5-3-4-6-15(11)23-17-16(13-7-9-14(19)10-8-13)21-18(24-17)20-12(2)22/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
UHGTUCKIQWFBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(N=C(S2)NC(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction using a suitable phenol derivative and an alkyl halide.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- N-(2-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
